molecular formula C17H16N4O B4620956 N,5-dimethyl-N,1-diphenyl-1H-1,2,3-triazole-4-carboxamide

N,5-dimethyl-N,1-diphenyl-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B4620956
M. Wt: 292.33 g/mol
InChI Key: ZRPSNVVQLZUVPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,5-dimethyl-N,1-diphenyl-1H-1,2,3-triazole-4-carboxamide, commonly known as DMTA, is a chemical compound that has gained significant attention in the scientific research community due to its unique properties. DMTA is a highly reactive and versatile compound that has shown promising results in various scientific applications, including drug discovery, materials science, and biochemistry.

Scientific Research Applications

Research Methodologies and Applications

Film Detection in Polyacrylamide Gels A study introduced a method for detecting tritium-labeled proteins and nucleic acids in polyacrylamide gels using scintillation autography. This method involves dehydrating the gel in dimethyl sulphoxide, soaking it in a solution of 2,5-diphenyloxazole (PPO) in dimethylsulphoxide, drying, and then exposing it to X-ray film at -70°C. This technique is notably more sensitive than conventional autoradiography, capable of detecting low levels of tritium, sulphur-35, and carbon-14, highlighting its utility in biochemical research for analyzing radioactively labeled compounds within gels (Bonner & Laskey, 1974).

Cycloaddition Reactions Research on the cycloaddition reactions of lithium alkynamides, produced by fragmentation of 5-lithio-1-phenyl-1,2,3-triazoles, demonstrates the compound's versatility in synthetic organic chemistry. These reactions facilitate the synthesis of various amides through cycloaddition to the CO bond, followed by ring-opening. This process underpins the generation of structurally complex molecules for potential applications in drug synthesis and materials science (Ghose & Gilchrist, 1991).

Photooxygenation of Oxazoles Another study explored the use of oxazoles as precursors for activated carboxylates through photooxygenation, leading to the synthesis of triamides. This methodology is pivotal for constructing macrolides, including recifeiolide and curvularin, showcasing the compound's utility in the synthesis of complex organic molecules with potential pharmaceutical applications (Wasserman, Gambale, & Pulwer, 1981).

Properties

IUPAC Name

N,5-dimethyl-N,1-diphenyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O/c1-13-16(17(22)20(2)14-9-5-3-6-10-14)18-19-21(13)15-11-7-4-8-12-15/h3-12H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRPSNVVQLZUVPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1C2=CC=CC=C2)C(=O)N(C)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N,5-dimethyl-N,1-diphenyl-1H-1,2,3-triazole-4-carboxamide

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